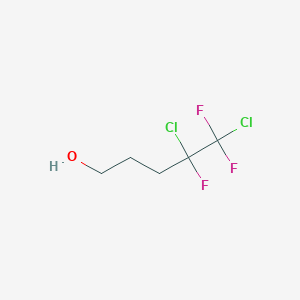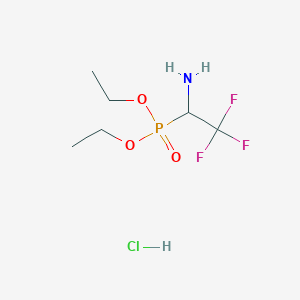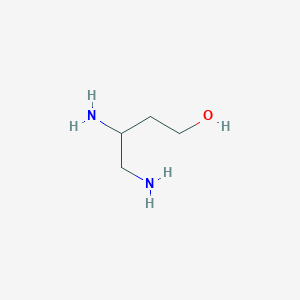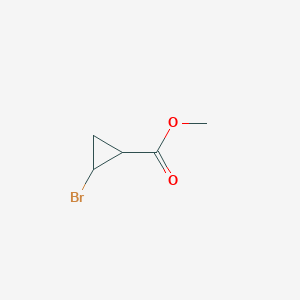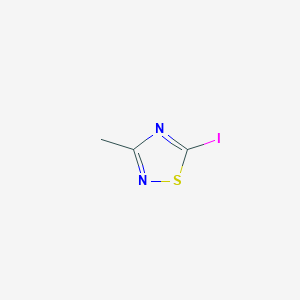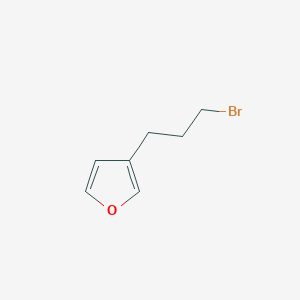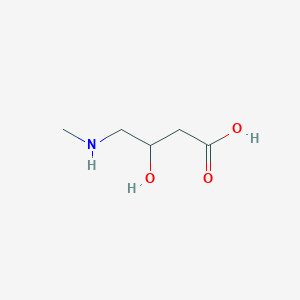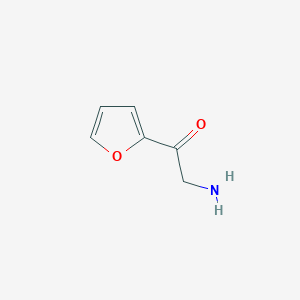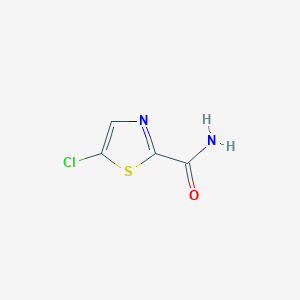
5-Chlorothiazole-2-carboxamide
Übersicht
Beschreibung
5-Chlorothiazole-2-carboxamide is a chemical compound with the molecular formula C4H3ClN2OS and a molecular weight of 162.60 . It is a heterocyclic compound.
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity . Another study reported the synthesis of 2-aminothiazole derivatives, which are structurally similar to this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring substituted with a chlorine atom at the 5th position and a carboxamide group at the 2nd position .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
5-Chlorothiazole-2-carboxamide derivatives have been extensively studied for their potential in treating various forms of cancer. For instance, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent inhibitors of Src/Abl kinase, showing excellent antiproliferative activity against hematological and solid tumor cell lines. Specifically, certain compounds demonstrated complete tumor regressions and low toxicity in preclinical assays for chronic myelogenous leukemia (CML) (Lombardo et al., 2004). Additionally, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity, with some showing significant results against various cancer cell lines (Wen-Xi Cai et al., 2016).
Antimycobacterial Activity
Studies have shown that this compound derivatives possess antimycobacterial properties. For instance, 5-Chloropyrazinamide, a derivative, has been found to be an inhibitor of mycobacterial fatty acid synthase I, exhibiting broad spectrum antimycobacterial activity in vitro (J. Zítko et al., 2013).
Herbicidal Activity
Compounds containing this compound have been synthesized as herbicidal inhibitors of photosystem II electron transport. They have shown good herbicidal activities, with some compounds being notably effective even at low doses, suggesting their potential as novel class of herbicides (Qingmin Wang et al., 2004).
Antiviral Activity
Thiazole derivatives, including those related to this compound, have been explored for their antiviral properties. For instance, certain thiazole C-nucleosides have been synthesized and tested for activity against various viruses, showing potential as inhibitors of purine nucleotide biosynthesis (P. C. Srivastava et al., 1977).
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties. Studies have synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, exhibiting moderate to good inhibition against various pathogenic bacterial and fungal strains (S. Gilani et al., 2016).
Safety and Hazards
While specific safety and hazard information for 5-Chlorothiazole-2-carboxamide is not available in the retrieved sources, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Future research could focus on further exploring the biological activities of 5-Chlorothiazole-2-carboxamide and its derivatives, given their potential as anticancer agents and enzyme inhibitors . Additionally, the development of more efficient synthesis methods could also be a promising area of research .
Wirkmechanismus
Target of Action
5-Chlorothiazole-2-carboxamide is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that different substituents on the thiazole ring can affect its activity . For instance, an aminothiazole moiety introduced to the naphthalimide skeleton resulted in higher cytotoxic potency than a thiazole, 2-chlorothiazole, and 2-hydroxythiazole moiety inserted .
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have a diverse range of biological effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Result of Action
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .
Eigenschaften
IUPAC Name |
5-chloro-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUYXJOQDUKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



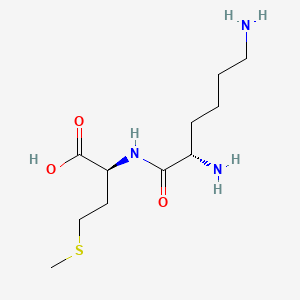
![1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3317833.png)
